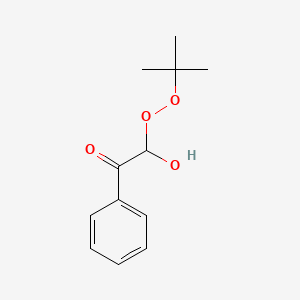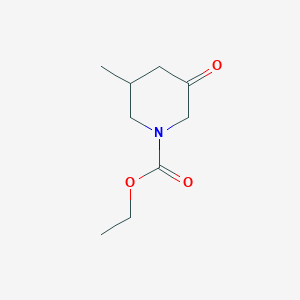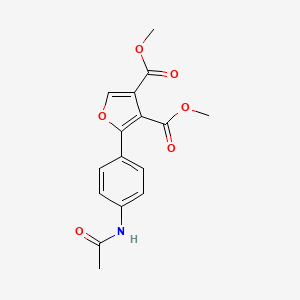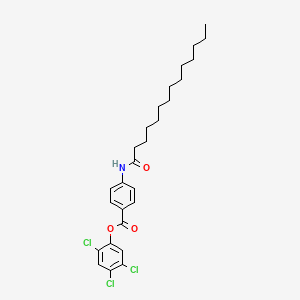
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate is an organic compound with the molecular formula C27H34Cl3NO3. This compound is a derivative of benzoic acid and is characterized by the presence of a trichlorophenyl group and a tetradecanoylamino group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(tetradecanoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetradecanoylamino group can enhance membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate, used as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Uniqueness
This compound is unique due to its combination of a trichlorophenyl group and a long-chain tetradecanoylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
79565-14-3 |
|---|---|
Fórmula molecular |
C27H34Cl3NO3 |
Peso molecular |
526.9 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 4-(tetradecanoylamino)benzoate |
InChI |
InChI=1S/C27H34Cl3NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(32)31-21-16-14-20(15-17-21)27(33)34-25-19-23(29)22(28)18-24(25)30/h14-19H,2-13H2,1H3,(H,31,32) |
Clave InChI |
MPHRKUHLSJAABL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


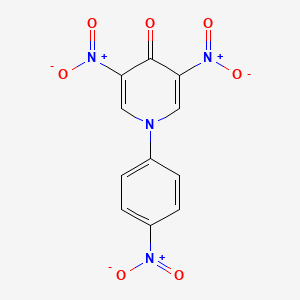
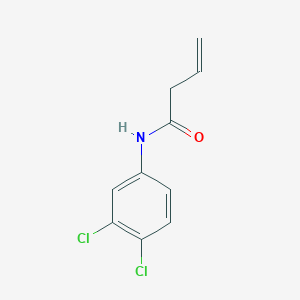
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
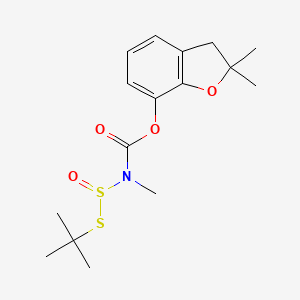
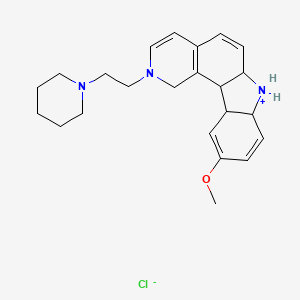
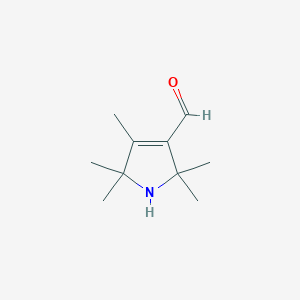

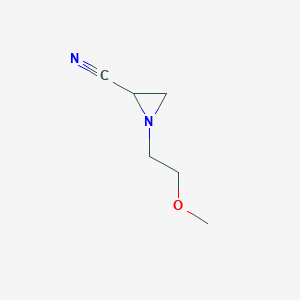
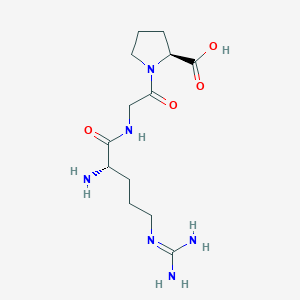
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
